molecular formula C23H20N4O4S B12209768 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12209768
M. Wt: 448.5 g/mol
InChI Key: RHFSYEAAIGINCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a propenyloxy group at the 4-position and a 4-methyl-1,3-thiazol-2(3H)-ylidene moiety at the 5-position. The thiazole ring is further functionalized with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole group. The Z-configuration of the thiazolylidene double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H20N4O4S/c1-4-13-30-18-11-7-16(8-12-18)21(28)26-23-24-14(2)19(32-23)22-25-20(27-31-22)15-5-9-17(29-3)10-6-15/h4-12H,1,13H2,2-3H3,(H,24,26,28)

InChI Key

RHFSYEAAIGINCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC=C)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and thiazole intermediates, followed by their coupling under specific conditions.

    Oxadiazole Formation: This step might involve the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiazole Formation: This could involve the reaction of a thioamide with a haloketone.

    Coupling Reaction: The final step would involve the coupling of the oxadiazole and thiazole intermediates with the benzamide derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the thiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and thiazole rings. For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group in N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities. The thiazole and oxadiazole structures are known to exhibit broad-spectrum antibacterial and antifungal properties. Research indicates that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated a series of thiazole and oxadiazole derivatives for their anticancer properties against human breast cancer cells. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays compared to standard antibiotics . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, )

  • Structure : Replaces the oxadiazole in the target compound with an isoxazole and incorporates a phenyl-thiadiazole system.
  • Synthesis: Prepared via refluxing enaminone derivatives with hydroxylamine hydrochloride, yielding a 70% product with a melting point of 160°C .
  • Spectroscopy : IR shows a C=O stretch at 1606 cm⁻¹. $ ^1H $-NMR signals at δ 7.36–8.13 confirm aromatic and isoxazole protons.

N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (Compound 8a, )

  • Structure : Features a pyridinyl-acetyl substituent instead of the oxadiazole-propenyloxy system.
  • Synthesis : Achieved via reaction with acetylacetone (80% yield, mp 290°C).
  • Spectroscopy : Dual C=O stretches at 1679 and 1605 cm⁻¹. $ ^1H $-NMR signals at δ 2.49 (CH₃) and 8.39 (Ar-H) highlight substituent effects .
  • Comparison : The pyridinyl-acetyl group may enhance lipophilicity but reduce solubility compared to the target compound’s propenyloxy group.

Functional Group Variations

Propenyloxy vs. Alkoxy Substituents ()

  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide (Compound 9e) Structure: Contains a methoxyphenyl-thiazole and triazole-benzimidazole system.

Oxadiazole vs. Triazole-Thiones ()

  • Example: 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones Structure: Triazole-thiones with sulfonylphenyl and difluorophenyl groups. Comparison: The thione group offers nucleophilic reactivity, while the oxadiazole in the target compound provides metabolic resistance.

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight Melting Point (°C) IR C=O/C=N (cm⁻¹) Key $ ^1H $-NMR Signals (δ, ppm)
Target Compound 476.52* N/A ~1660 (C=O), 1605 (C=N) 3.8 (OCH₃), 4.5–5.1 (CH₂=CH), 6.9–8.2 (Ar-H)
Compound 6 348.39 160 1606 (C=O) 7.36–8.13 (Ar-H, isoxazole-H)
Compound 8a 414.49 290 1679, 1605 (C=O) 2.49 (CH₃), 7.47–8.39 (Ar-H)
Compound 9e ~500* N/A ~1715 (C=O) 3.8 (OCH₃), 7.2–8.2 (Ar-H)

*Calculated based on molecular formula.

Biological Activity

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide (hereafter referred to as the compound) is a complex organic molecule characterized by its unique structural features that include oxadiazole and thiazole moieties. These structural components are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1144439-41-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole with 4-methyl-1,3-thiazol-2-amine under specific catalytic conditions. The use of ultrasound and green chemistry approaches has been noted to enhance yields and reduce environmental impact during synthesis .

Biological Activity

The biological activity of the compound has been explored in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that the compound exhibits anticancer properties by inhibiting enzymes involved in cell proliferation. This is particularly relevant for compounds containing oxadiazole and thiazole rings, which have been documented to possess significant anticancer activities against various cancer cell lines .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both bacterial and fungal strains. For instance, derivatives featuring oxadiazole groups have shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets. It is hypothesized that it can bind to certain receptors or enzymes, modulating their activity and leading to desired biological outcomes. For instance, thiazole derivatives have been shown to inhibit bacterial enzyme MurB, which is crucial for bacterial cell wall synthesis .

Case Studies and Research Findings

StudyFindings
Anticancer Study The compound inhibited proliferation in breast cancer cell lines with IC50 values indicating significant potency .
Antimicrobial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .
Mechanistic Insights Docking studies revealed potential binding interactions with target proteins involved in cancer progression .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide?

Answer: The compound’s synthesis involves multi-step reactions, including:

  • Thiazolidinone Formation : Reacting substituted benzaldehydes with 4-methoxyaniline to form Schiff bases, followed by cyclization with mercaptoacetic acid ().
  • Oxadiazole Integration : Use of 1,3,4-oxadiazole precursors (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole) via cyclocondensation reactions with thiosemicarbazides or nitrile oxides ().
  • Final Coupling : Employing coupling agents like EDCI/HOBt for amide bond formation between the thiazole and benzamide moieties ().
    Optimization Tips :
  • Monitor reaction temperatures (60–120°C) to avoid decomposition of sensitive groups like the oxadiazole ring.
  • Use anhydrous solvents (DMF or THF) to prevent hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize impurities .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Verify stereochemistry (Z-configuration at the thiazole-ylidene group) and substituent positions (e.g., methoxyphenyl, propenyloxy).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₀N₄O₃S) with <2 ppm error.
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thiazole vs. thiazolidinone) ().
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C=N at ~1600 cm⁻¹ for oxadiazole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:

  • Substituent Variation :
    • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) groups to assess electronic effects on bioactivity ().
    • Modify the propenyloxy chain (e.g., allyl vs. propargyl) to study steric and conformational impacts ().
  • Assay Design :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria ().
    • Antioxidant : DPPH/ABTS radical scavenging assays ().
    • Enzyme Inhibition : Target enzymes like COX-2 or α-glucosidase using fluorometric/colorimetric kits ().

Q. What computational approaches are suitable for predicting the mechanism of action of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase or fungal CYP51). Prioritize residues within 4 Å of the oxadiazole and thiazole moieties ().
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å).
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors ().

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported biological activity data for structurally analogous compounds?

Answer:

  • Replicate Experiments : Test the compound under standardized conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., S. aureus ATCC 25923).
  • Control for Purity : Ensure >95% purity (HPLC) to exclude confounding effects from impurities ().
  • Cross-Validate Assays : Compare results from multiple methods (e.g., disc diffusion vs. microdilution for antimicrobial activity) .

Q. What strategies mitigate regioselectivity challenges during the synthesis of the 1,2,4-oxadiazole-thiazole hybrid structure?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., propenyloxy with TBSCl) during cyclization steps.
  • Catalytic Optimization : Use CuI/DBU for click chemistry to ensure precise triazole-thiazole coupling ().
  • In Situ Monitoring : Employ TLC or inline IR to detect intermediate formation and adjust reaction conditions .

Stability & Formulation

Q. How does the propenyloxy group influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Sensitivity : The propenyloxy group is prone to hydrolysis in aqueous media (pH >7).
  • Mitigation : Formulate as lyophilized powders or encapsulate in PEGylated liposomes to enhance shelf life ().
  • Degradation Studies : Use LC-MS to identify breakdown products (e.g., 4-hydroxybenzamide) under accelerated stability conditions (40°C/75% RH) .

Advanced Methodological Challenges

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?

Answer:

  • In Vitro :
    • Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s).
    • Microsomal Stability : Incubate with rat liver microsomes to measure metabolic half-life (t½).
  • In Vivo :
    • Rodent Models : Administer intravenously/orally to calculate bioavailability (AUC0–24) and tissue distribution ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.